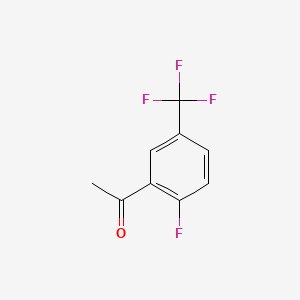

2'-Fluoro-5'-(trifluoromethyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEGOARCMCIYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942316 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202264-53-7, 202664-53-7 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202664-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

An In-Depth Technical Guide to the Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Introduction

This compound (CAS No: 202664-53-7) is a highly functionalized aromatic ketone of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts specific electronic and lipophilic properties that make it a valuable building block for complex molecular architectures and active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, grounded in mechanistic principles and practical laboratory considerations. We will explore and compare the most viable synthetic routes, offering detailed protocols and expert insights to aid researchers in their experimental design and execution.

Section 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two principal bond disconnections around the acetyl group, leading to two major classes of synthetic strategy: electrophilic aromatic substitution and nucleophilic addition to an acylating agent.

-

C-C Bond Disconnection (A): Friedel-Crafts Acylation. This strategy involves disconnecting the bond between the aromatic ring and the acetyl carbonyl carbon. This leads to a Friedel-Crafts acylation reaction, where 1-fluoro-4-(trifluoromethyl)benzene serves as the aromatic substrate and an acetyl-group equivalent (e.g., acetyl chloride or acetic anhydride) acts as the electrophile.

-

C-C Bond Disconnection (B): Organometallic Acylation. This alternative disconnects the bond between the carbonyl carbon and the methyl group. This approach suggests a nucleophilic aromatic ring, which can be achieved by forming an organometallic reagent (Grignard or organolithium) from a suitable precursor like 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. This nucleophile then attacks an electrophilic acetyl source.

The following diagram illustrates these strategic disconnections.

Caption: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocol

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (to vent HCl).

-

Charging Reagents: The flask is charged with anhydrous aluminum chloride (1.2 eq.) and a dry solvent such as dichloroethane. The mixture is cooled to 0-5 °C in an ice bath.

-

Substrate Addition: 1-Fluoro-4-(trifluoromethyl)benzene (1.0 eq.) is added to the stirred suspension.

-

Acylation: Acetyl chloride (1.1 eq.) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Copious HCl gas will evolve.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours, or until TLC/GC analysis indicates completion.

-

Workup: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or silica gel column chromatography.

| Reagent | Molar Eq. | Purpose | Key Consideration |

| 1-Fluoro-4-(trifluoromethyl)benzene | 1.0 | Aromatic Substrate | Deactivated ring requires forcing conditions. |

| Acetyl Chloride | 1.1 | Acylating Agent | Highly reactive; generates acylium ion. |

| Aluminum Chloride (AlCl₃) | 1.2 | Lewis Acid Catalyst | Must be anhydrous. Stoichiometric amount needed. [3] |

| Dichloroethane | - | Solvent | Dry, inert solvent. |

| HCl / Ice | - | Quenching Agent | Decomposes the AlCl₃-ketone complex. |

Section 3: Synthesis via Organometallic Intermediates

This strategy reverses the polarity of the aromatic ring, transforming it into a potent nucleophile. This is particularly useful for deactivated aromatic systems where electrophilic substitution is difficult. The key is the formation of a Grignard or organolithium reagent from an aryl halide precursor, such as 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. [4][5]

Grignard Reagent Approach

The formation of a Grignard reagent from an aryl halide and magnesium metal is a classic organometallic transformation. The resulting arylmagnesium halide can then react with an acylating agent like acetic anhydride to yield the desired ketone.

The primary precursor for this route is 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. The formation of the Grignard reagent involves the oxidative insertion of magnesium into the C-Br bond.

Critical Safety Insight: Research has shown that trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and potentially explosive, especially upon concentration or moderate heating. [6]These reactions must be conducted with extreme caution, ensuring the reaction is never allowed to run dry and that temperatures are strictly controlled. It is imperative to consult safety literature before attempting this synthesis on a large scale. [6]The use of additives like lithium chloride (LiCl) can facilitate the formation of challenging Grignard reagents at lower temperatures, potentially improving the safety profile. [7]

Experimental Protocol (Grignard)

-

Activation & Setup: Magnesium turnings (1.5 eq.) are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon). A small crystal of iodine can be added to activate the magnesium surface.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added, followed by a small portion of a solution of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq.) in THF.

-

Initiation & Formation: The reaction is initiated, often with gentle warming. Once initiated (indicated by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added dropwise to maintain a gentle reflux. After addition, the mixture is stirred until most of the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled to 0 °C and added slowly to a separate flask containing acetic anhydride (1.2 eq.) in anhydrous THF at -78 °C.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ether or ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified as described previously.

| Reagent | Molar Eq. | Purpose | Key Consideration |

| 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | 1.0 | Grignard Precursor | C-Br bond is selectively targeted by Mg. |

| Magnesium (Mg) | 1.5 | Metal for Reagent Formation | Must be activated; requires anhydrous conditions. |

| Acetic Anhydride | 1.2 | Acylating Agent | Reacts with the nucleophilic Grignard reagent. |

| Tetrahydrofuran (THF) | - | Solvent | Must be anhydrous to prevent quenching the reagent. |

Organolithium Approach

Organolithium reagents are even more powerful nucleophiles and stronger bases than their Grignard counterparts. [8]They are typically formed via a halogen-metal exchange reaction, where an alkyl-lithium reagent (like n-butyllithium) rapidly swaps with an aryl halide. [8]

This method offers an alternative to Grignard formation and is often faster and occurs at very low temperatures (typically -78 °C), which can improve selectivity and safety. The reaction of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene with n-butyllithium will selectively perform the lithium-halogen exchange at the bromine position. The resulting aryllithium species is then quenched with an appropriate electrophile. The extreme reactivity of organolithiums necessitates strict anhydrous and anaerobic conditions. [9]

Experimental Protocol (Organolithium)

-

Setup: A flame-dried, three-necked flask under an inert atmosphere is charged with 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq.) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (1.05 eq., solution in hexanes) is added dropwise, keeping the temperature below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.

-

Acylation: Acetic anhydride (1.2 eq.) is added dropwise to the aryllithium solution at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and then quenched with saturated aqueous NH₄Cl. The subsequent workup and purification follow the same procedure as the Grignard method.

Section 4: Comparative Analysis and Conclusion

Choosing the optimal synthetic route depends on the available equipment, scale, and safety infrastructure.

| Feature | Friedel-Crafts Acylation | Grignard Reaction | Organolithium Reaction |

| Starting Material | 1-Fluoro-4-(trifluoromethyl)benzene | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene |

| Key Challenge | Deactivated aromatic ring | Grignard initiation; reagent stability | Strict anhydrous/anaerobic conditions |

| Safety Concern | HCl gas evolution | High: Thermally unstable intermediate [6] | Pyrophoric n-BuLi; cryogenic temps |

| Scalability | Generally good, common industrial process | Caution required due to safety risks | Challenging due to cryogenic needs |

| Regioselectivity | Potentially problematic | Well-defined by C-Br bond position | Well-defined by C-Br bond position |

The can be successfully achieved through several distinct chemical pathways. The Friedel-Crafts acylation offers a direct approach but may suffer from low reactivity and regioselectivity issues due to the deactivated nature of the substrate. For laboratory-scale synthesis where regiochemical control is paramount, the organometallic routes are superior. The organolithium pathway provides a rapid and low-temperature method, but requires expertise in handling highly reactive and pyrophoric reagents. The Grignard approach is also highly effective but is overshadowed by significant, documented safety hazards associated with the thermal instability of the key intermediate. [6] For any researcher or drug development professional, a thorough risk assessment is non-negotiable, especially when considering the Grignard route. For scalability and industrial production, significant process safety studies would be required to mitigate these risks, potentially making a highly optimized Friedel-Crafts reaction the more viable long-term option despite its chemical challenges.

References

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents. Google Patents.

- CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents. Google Patents.

-

Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Organolithium Reagents. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]

-

Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap. Patsnap. Available at: [Link]

-

METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE - European Patent Office - EP 3196183 B1 - EPO. European Patent Office. Available at: [Link]

-

Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Process for the preparation of 2-fluoro aceto-phenone - Technical Disclosure Commons. Technical Disclosure Commons. Available at: [Link]

- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents. Google Patents.

- CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents. Google Patents.

-

This compound - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

- WO 2021/171301 A1 - A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime. Google Patents.

-

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. PubChem. Available at: [Link]

-

THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. Available at: [Link]

-

Grignard Reagent & Reactions: Organic Synthesis Guide - Studylib. Studylib. Available at: [Link]

-

Exploring 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthesis Applications - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

-

2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988 - PubChem. PubChem. Available at: [Link]

-

Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents: - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Patsnap Eureka. Patsnap. Available at: [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Direct catalytic cross-coupling of organolithium compounds - PubMed. PubMed. Available at: [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate. ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid | C14H9BBrF7O3 | CID 89540975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 68322-84-9|2-Bromo-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. data.epo.org [data.epo.org]

- 8. fishersci.it [fishersci.it]

- 9. people.uniurb.it [people.uniurb.it]

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone: Properties, Synthesis, and Applications in Drug Discovery

This compound is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring an acetophenone core substituted with both a fluorine atom and a trifluoromethyl (CF3) group, imparts a distinct set of chemical properties that are highly sought after in drug design.

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and biological properties of drug candidates.[1][2][3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][4][5] The additional presence of a fluorine atom further modulates the electronic landscape of the molecule, influencing its reactivity and conformational preferences.[6][7] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthetic pathways, and the scientific rationale behind its application as a versatile building block for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound govern its behavior in both reactive and biological systems. The properties of this compound are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 202664-53-7 | [8] |

| Molecular Formula | C₉H₆F₄O | [9] |

| Molecular Weight | 206.14 g/mol | [9] |

| Appearance | Off-white crystalline powder or liquid | [5] |

| Boiling Point | 176.5 ± 35.0 °C at 760 Torr | [8] |

| Density | 1.299 ± 0.06 g/cm³ | [8] |

Spectroscopic Signatures

While a dedicated spectrum for this specific isomer is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would show a singlet for the methyl protons (CH₃) of the acetyl group. The aromatic protons would appear as complex multiplets due to coupling with each other and with the ¹⁹F nucleus of the fluorine atom.

-

¹⁹F NMR: Two distinct signals are expected. One for the single fluorine atom on the ring and another for the trifluoromethyl group, which would appear as a singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). Analysis of 2'-fluoro-substituted acetophenone derivatives shows that through-space coupling between the fluorine atom and the acetyl group's protons and carbon can occur, providing valuable conformational information.[6][7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Characteristic fragmentation patterns for acetophenones, including the loss of the methyl group (M-15) and the acetyl group (M-43), would be expected.

Synthesis and Reactivity: A Tale of Two Halogens

The chemical behavior of this compound is dominated by the interplay of its three key functional components: the aromatic ring, the electron-withdrawing trifluoromethyl group, and the ortho-directing fluorine atom.

Synthetic Approach: Friedel-Crafts Acylation

A primary and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[10][11][12][13] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst.

Diagram: Synthetic Workflow via Friedel-Crafts Acylation

Caption: General workflow for the synthesis of the target compound.

Exemplary Protocol: Synthesis of this compound

Causality: This protocol leverages the established Friedel-Crafts acylation mechanism. Anhydrous aluminum chloride (AlCl₃) is chosen as the Lewis acid catalyst because it strongly coordinates with the acetyl chloride, generating a highly electrophilic acylium ion necessary to overcome the deactivating effect of the fluorine and trifluoromethyl groups on the aromatic ring. Dichloromethane (DCM) is used as an inert solvent. The reaction is performed under anhydrous conditions to prevent the catalyst from being quenched by water.

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere using nitrogen or argon.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Stir the suspension and cool the flask to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic product.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Chemical Reactivity

The electronic properties of the substituents dictate the molecule's reactivity.

-

Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic substitution.[4] However, it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[14]

-

Fluorine Atom (-F): Fluorine is an electronegative atom that deactivates the ring through induction but can donate electron density through resonance. It is an ortho-, para- director. In this molecule, its primary influence is electronic and conformational. Studies on similar 2'-fluoroacetophenones show a strong preference for an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other to minimize electrostatic repulsion.[6][7] This preferred conformation can influence how the molecule docks into active sites of enzymes or receptors.

Diagram: Electronic Effects and Reactivity Sites

Caption: Influence of substituents on the molecule's reactivity.

Application in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[5] Its structure is a precursor to a wide range of more complex molecules with therapeutic potential.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation by enzymes like cytochrome P450.[1][4] Incorporating this group can block metabolic hotspots, increase a drug's half-life, and reduce the required dosage.[1]

-

Enhanced Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[1][4] This is crucial for drugs targeting the central nervous system.

-

Modulation of pKa and Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH.[3][15] This can lead to stronger interactions (e.g., hydrogen bonds) with target receptors, enhancing binding affinity and drug potency.

-

Versatile Synthetic Handle: The ketone functionality is a versatile anchor for a multitude of chemical transformations, including reductions, reductive aminations, and condensation reactions, allowing for the construction of diverse molecular scaffolds. For instance, fluorinated acetophenones can undergo reactions like α-fluorination to introduce additional fluorine atoms or photocyclization to form complex ring systems.[16][17][18][19]

Safety and Handling

Based on safety data sheets for structurally similar compounds like 2'-chloro-5'-(trifluoromethyl)acetophenone and other fluorinated acetophenones, the following precautions are essential.[20][21][22][23][24]

-

Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[20][24] It may be a combustible liquid.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from open flames, sparks, and sources of ignition.[20][24]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. The strategic placement of both a fluorine atom and a trifluoromethyl group creates a molecule with a unique and highly valuable reactivity profile. Its ability to impart enhanced metabolic stability, lipophilicity, and binding affinity makes it a crucial building block for the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for any scientist looking to leverage its potential in creating novel and effective chemical entities.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- Trifluoromethyl group - Wikipedia. Wikipedia.

- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Unknown Source.

- 2′-FLUORO-5′-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 202664-53-7.

- Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Organic Chemistry Portal.

- Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. PubMed.

- Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage.

- Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage | Journal of the American Chemical Society.

- SAFETY D

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

- 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE | 71648-45-8. Echemi.

- This compound. Oakwood Chemical.

- Material Safety D

- SAFETY D

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Pearson.

- The Science Behind the Synthesis: Exploring the Chemical Reactivity of 4'-Fluoro-2'-(trifluoromethyl)acetophenone. NINGBO INNO PHARMCHEM CO.,LTD..

- Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD..

- SAFETY D

- Applications of Friedel–Crafts reactions in total synthesis of n

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Synthesis of Acetophenone by Friedel-Crafts Reaction. Alfa Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound [oakwoodchemical.com]

- 10. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 11. nbinno.com [nbinno.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. nbinno.com [nbinno.com]

- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 16. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. fishersci.at [fishersci.at]

- 21. echemi.com [echemi.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. fishersci.com [fishersci.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS 202664-53-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a key building block in medicinal and agrochemical research. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the acetophenone scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document will delve into the compound's chemical properties, plausible synthetic routes with detailed experimental considerations, analytical characterization, and its significant applications in drug discovery.

Introduction: The Strategic Importance of Fluorinated Moieties

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a strategically placed fluorine atom, as in this compound, these effects can be further modulated to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, making it a valuable tool for researchers in their quest for more effective and safer therapeutic agents.[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physical Properties

| Property | Value | Source |

| CAS Number | 202664-53-7 | [4] |

| Molecular Formula | C₉H₆F₄O | [4] |

| Molecular Weight | 206.14 g/mol | [4] |

| Appearance | Off-white crystalline powder or liquid | [1] |

| Refractive Index (n20/D) | ~1.447 | [4] |

| Density | ~1.299 g/cm³ | [5] |

Spectroscopic Data (Predicted and Representative)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The fluorine atom at the 2'-position will likely cause through-space coupling to the acetyl protons.[6][7]

-

Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.0 ppm. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Methyl Protons (3H): A singlet or a closely coupled multiplet around δ 2.6 ppm.

The ¹³C NMR spectrum will be characterized by the carbonyl carbon, the carbons of the trifluoromethyl group, and the aromatic carbons, with splitting patterns due to C-F coupling.[6][7]

-

Carbonyl Carbon (C=O): A singlet around δ 195-200 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet around δ 123 ppm with a large coupling constant (J ≈ 270 Hz).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 115-140 ppm) with characteristic C-F coupling constants.

The ¹⁹F NMR will show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.

-

Aromatic Fluorine (Ar-F): A multiplet around δ -110 to -120 ppm.

-

Trifluoromethyl Fluorines (-CF₃): A singlet around δ -63 ppm.

The IR spectrum will exhibit characteristic absorption bands for the carbonyl group and the C-F bonds.[8]

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹.

The mass spectrum will show the molecular ion peak (M⁺) at m/z 206, along with characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or an acetyl group (M-43).[9]

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound. The two most plausible laboratory-scale routes are Friedel-Crafts acylation and a Grignard-based approach.

Route 1: Friedel-Crafts Acylation

This is a classic and direct method for the acylation of aromatic rings.[10] The starting material would be 1-fluoro-4-(trifluoromethyl)benzene.

Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Caution: Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a moisture-free environment. Acetyl chloride is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Grignard Reagent Addition

An alternative approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with an acetylating agent like acetic anhydride.

Figure 2: Synthetic pathway utilizing a Grignard reagent for the preparation of this compound.

Caution: Grignard reagents are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Acylation: In a separate flame-dried flask, cool a solution of acetic anhydride (1.5 equivalents) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared Grignard reagent via cannula to the acetic anhydride solution, maintaining the low temperature.

-

Reaction Progression and Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Follow steps 6-9 as described in the Friedel-Crafts acylation work-up procedure.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable precursor for the synthesis of a variety of biologically active compounds. The presence of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the final products.[1] These properties are highly desirable in the development of new pharmaceuticals and agrochemicals, where improved efficacy and targeted action are crucial.

Figure 3: Key application areas for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

-

General Hazards: May cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique substitution pattern provides a valuable scaffold for the development of novel molecules with enhanced biological activity and improved physicochemical properties. This guide has provided an in-depth overview of its properties, plausible synthetic methodologies, and key applications, serving as a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.

References

-

Accela ChemBio Co., Ltd. 202664-53-7,this compound. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Available from: [Link]

-

LookChem. 2-Fluoro-5-(Trifluoromethyl)acetophenone | CAS 202664-53-7. Available from: [Link]

-

ChemBuyersGuide.com, Inc. XIAMEN EQUATION CHEMICAL CO.,LTD. Available from: [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind the Synthesis: Exploring the Chemical Reactivity of 4'-Fluoro-2'-(trifluoromethyl)acetophenone. Available from: [Link]

-

NIST WebBook. 2'-(Trifluoromethyl)acetophenone. Available from: [Link]

-

Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

NIH. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Available from: [Link]

-

Chem LibreTexts. Friedel-Crafts Acylation. Available from: [Link]

-

Jim Clark. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]

-

Eureka | Patsnap. Method for synthesizing m-trifluoromethyl acetophenone. Available from: [Link]

- Google Patents. Process for the preparation of trifluoromethyl acetophenone.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Available from: [Link]

Sources

- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2'-(Trifluoromethyl)acetophenone(17408-14-9) MS spectrum [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Acetophenone [webbook.nist.gov]

- 6. 2'-(Trifluoromethyl)acetophenone(17408-14-9) IR Spectrum [chemicalbook.com]

- 7. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of 2'-Fluoro-5'-(trifluoromethyl)acetophenone Derivatives

Executive Summary

This technical guide provides an in-depth analysis of the 2'-Fluoro-5'-(trifluoromethyl)acetophenone scaffold and its derivatives, a class of molecules of significant interest to researchers, scientists, and drug development professionals. Rather than being direct therapeutic agents, these compounds are crucial structural motifs and versatile intermediates in the synthesis of advanced pharmaceuticals. Their value lies in the unique combination of a fluoro group, a trifluoromethyl group, and an acetophenone core, which together impart desirable physicochemical and pharmacokinetic properties to the final drug product. This guide will dissect the mechanistic contributions of each component, explore potential mechanisms of action based on analogous structures, and provide detailed experimental protocols for characterization. A prime example highlighted is the role of this scaffold's derivatives in the synthesis of diaryl heterocyclic drugs, such as the selective COX-2 inhibitor Celecoxib, demonstrating its real-world impact in medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Scaffold

In modern drug discovery, the success of a therapeutic agent is intimately linked to its molecular architecture. The this compound scaffold has emerged not as a final drug, but as a high-value starting material for building complex and effective pharmaceuticals. The strategic incorporation of fluorine and trifluoromethyl groups into this acetophenone core provides a powerful toolkit for medicinal chemists to optimize a drug candidate's profile.[1][2][3]

The trifluoromethyl (CF3) group is particularly noteworthy for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[4][5][6][7] This is often achieved by replacing a metabolically vulnerable methyl group or by acting as a bioisostere for other chemical groups to fine-tune electronic properties.[8][9] The presence of a fluorine atom at the ortho-position further influences the molecule's conformation and electronic distribution, which can lead to enhanced target selectivity and reduced off-target effects.[2]

This guide will explore the mechanistic implications of these structural features, focusing on how they contribute to the biological activity of the final drug molecules. We will use the well-documented synthesis and mechanism of the anti-inflammatory drug Celecoxib, which utilizes a derivative of this scaffold, as a central case study.

Deconstructing the Scaffold: Mechanistic Contributions of Each Component

The power of the this compound scaffold lies in the synergistic effects of its three key components. Understanding these individual contributions is essential to appreciating its utility in drug design.

The Trifluoromethyl (CF3) Group: A "Super-Methyl"

The CF3 group is a cornerstone of modern medicinal chemistry, often used to dramatically improve a drug's properties.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[4] This is a common strategy to block "metabolic hotspots" on a molecule, thereby increasing its half-life and bioavailability.[4]

-

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[4][5]

-

Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the electronic properties of the aromatic ring, influencing interactions with the target protein.[4][7] It can participate in favorable hydrophobic and electrostatic interactions within the binding pocket of an enzyme or receptor.[4][7]

-

Bioisosterism: The CF3 group can act as a bioisostere for other groups like methyl or chloro, allowing chemists to modulate steric and electronic properties while maintaining a similar overall size.[8][10]

The 2'-Fluoro Group: A Conformational Anchor

The placement of a fluorine atom at the ortho-position to the acetyl group is a deliberate design choice that leverages fluorine's unique properties.

-

Conformational Control: The ortho-fluoro group can influence the preferred conformation of the molecule through steric and electronic effects, potentially locking it into a bioactive conformation that is optimal for binding to its target.

-

Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility, absorption, and target engagement.[3]

-

Enhanced Binding Interactions: The fluorine atom can form specific, favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the target's binding site, thereby increasing potency and selectivity.[2]

The Acetophenone Core: A Versatile Chemical Handle

The acetophenone structure itself serves as a reactive and versatile platform for synthesizing more complex molecules. The ketone's carbonyl group is activated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups, making it a prime site for nucleophilic attack. This reactivity is exploited in multi-step syntheses to build the core structures of various drugs, most notably diaryl heterocycles.[11][12][13]

Diagram 1: Physicochemical Influence of Fluorine Moieties

This diagram illustrates how the fluoro and trifluoromethyl groups modulate the electronic properties of the acetophenone scaffold, which is foundational to its utility in drug design.

Caption: Influence of key functional groups on the scaffold's properties.

Case Study: Synthesis of Celecoxib (A COX-2 Inhibitor)

A prominent example that showcases the utility of the this compound scaffold is in the synthesis of Celecoxib (brand name Celebrex), a nonsteroidal anti-inflammatory drug (NSAID).[8] Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining.[14][15][16] This selectivity reduces the risk of gastrointestinal side effects common with older NSAIDs.[15]

The synthesis of Celecoxib involves the reaction of a trifluoromethyl-substituted diketone intermediate with a substituted phenylhydrazine.[11][12][13][17] The diketone itself is synthesized from a trifluoromethyl acetophenone derivative, highlighting the foundational role of this scaffold.

Mechanism of Action of Celecoxib

The final drug, Celecoxib, is a diaryl heterocycle. Its mechanism of action is well-established:

-

Selective Binding to COX-2: The COX-1 and COX-2 enzymes have slightly different active site structures. The larger, more flexible side pocket in the COX-2 active site can accommodate the bulky trifluoromethylphenyl group of Celecoxib. The COX-1 active site is smaller and cannot bind Celecoxib effectively.

-

Inhibition of Prostaglandin Synthesis: By binding to the COX-2 enzyme, Celecoxib blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15]

-

Role of the Trifluoromethyl Group: The CF3 group is crucial for this selectivity. It fits snugly into the hydrophobic side pocket of the COX-2 enzyme, anchoring the drug in place and contributing significantly to its high binding affinity and selectivity.

Diagram 2: Celecoxib's Mechanism of Action at COX-2

This diagram illustrates the selective inhibition of the COX-2 enzyme by Celecoxib, a drug synthesized using a derivative of the topic scaffold.

Caption: Selective inhibition of COX-2 by Celecoxib.

Potential Mechanisms for Novel Derivatives: Hydrolase Inhibition

While the primary role of the this compound scaffold is as a synthetic intermediate, derivatives that retain the ketone functionality could potentially act as direct enzyme inhibitors, particularly against hydrolytic enzymes like serine proteases.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups makes the ketone's carbonyl carbon highly electrophilic. This increased reactivity makes it susceptible to nucleophilic attack by residues in an enzyme's active site, such as the hydroxyl group of a serine residue.[18][19]

This interaction can lead to the formation of a stable, covalent hemiketal adduct, which mimics the tetrahedral transition state of substrate hydrolysis.[18][20] This "transition-state analogue" effectively traps the enzyme in an inactive state, leading to potent and often reversible inhibition.[19][21] This mechanism is a well-established strategy for designing inhibitors of proteases and esterases.[18][22]

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a novel derivative synthesized from the this compound scaffold, a systematic, multi-step experimental approach is required.

Protocol 1: Enzyme Inhibition Assay (Hydrolase Target)

This protocol determines if a derivative can inhibit a model serine protease, such as chymotrypsin.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition.

Materials:

-

Test derivative compound

-

Chymotrypsin enzyme

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Methodology:

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations.

-

Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the test derivative at various concentrations (and a DMSO vehicle control), and the chymotrypsin enzyme.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for binding to occur.

-

Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes. The rate of increase in absorbance is proportional to enzyme activity.

-

Data Analysis (IC50): Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mechanism of Action (Kinetic Studies): To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Km but not affect Vmax.

Causality and Validation: This self-validating protocol uses a well-characterized enzyme and a specific chromogenic substrate. The dose-dependent decrease in reaction rate directly correlates inhibitor concentration with enzyme inhibition. Kinetic analysis further validates the mechanism by revealing how the inhibitor interacts with the enzyme and substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms that the compound engages with its intended target protein within a cellular environment.

Objective: To demonstrate target engagement in intact cells or cell lysates.

Methodology:

-

Cell Treatment: Treat cultured cells with the test derivative or a vehicle control for a specified time.

-

Heating: Aliquot the cell lysate or intact cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.

Causality and Validation: The principle of ligand-induced thermal stabilization provides a direct physical readout of target engagement. A positive result demonstrates that the compound interacts with the target protein in its native cellular environment, validating it as a bona fide target.

Diagram 3: Experimental Workflow for Mechanistic Characterization

This flowchart outlines the logical progression of experiments to define the mechanism of action for a novel derivative.

Caption: Workflow for characterizing a novel derivative's mechanism.

Quantitative Data Summary

The following table presents hypothetical data from an enzyme inhibition assay for a series of derivatives, illustrating how structural modifications can impact potency.

| Compound ID | R-Group Modification | Target Enzyme | IC50 (nM) |

| DERIV-01 | H (Parent Ketone) | Chymotrypsin | 850 |

| DERIV-02 | Phenyl | Chymotrypsin | 250 |

| DERIV-03 | 4-Chlorophenyl | Chymotrypsin | 75 |

| DERIV-04 | H (Parent Ketone) | Cathepsin K | >10,000 |

| Celecoxib | N/A (Final Drug) | COX-1 | 8,300 |

| Celecoxib | N/A (Final Drug) | COX-2 | 40 |

Data are for illustrative purposes only.

Conclusion

The this compound scaffold is a powerful tool in the arsenal of medicinal chemists. Its value is not in its own inherent biological activity, but in its role as a sophisticated building block that confers critical, performance-enhancing features to final drug products. The trifluoromethyl group provides metabolic stability and enhances binding, while the ortho-fluoro group offers conformational control and electronic modulation. As demonstrated by the synthesis and mechanism of the selective COX-2 inhibitor Celecoxib, derivatives of this scaffold are integral to the creation of highly effective and specific therapeutics. By understanding the mechanistic contributions of each component of this scaffold, drug development professionals can more effectively design and synthesize the next generation of innovative medicines.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

What are COX-2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2020). PubMed Central. [Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes. (1985). PubMed. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Semantic Scholar. [Link]

-

Cox 2 inhibitors. (2023). SlideShare. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015). National Institutes of Health. [Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes. (1985). Semantic Scholar. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2010). PubMed Central. [Link]

- Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (2019).

-

Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. (2018). Royal Society of Chemistry. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2017). PubMed Central. [Link]

-

Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. (2006). PubMed. [Link]

-

Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. (2025). PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Discovery of Novel Diaryl-Substituted Fused Heterocycles Targeting Katanin and Tubulin with Potent Antitumor and Antimultidrug Resistance Efficacy. (2024). PubMed. [Link]

- Process for preparation of celecoxib. (2005).

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2017). ACS Publications. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]

-

Synthesis, biological evaluation, and docking studies of novel heterocyclic diaryl compounds as selective COX-2 inhibitors. (2010). PubMed. [Link]

-

Discovery of Novel Diaryl-Substituted Fused Heterocycles Targeting Katanin and Tubulin with Potent Antitumor and Antimultidrug Resistance Efficacy. (2024). ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

COX‐2 selective diaryl heterocycles. ResearchGate. [Link]

-

FDA approved fluorine-containing drugs in 2023. (2024). Springer. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 15. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 18. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluoro ketone inhibitors of hydrolytic enzymes. (1985) | Michael H. Gelb | 358 Citations [scispace.com]

- 21. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Fluoro-5'-(trifluoromethyl)acetophenone literature review

An In-Depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive overview of this compound, a critical fluorinated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, spectroscopic data, and established synthetic methodologies. The guide further explores the compound's distinct chemical reactivity, governed by the synergistic electronic effects of its ortho-fluoro and meta-trifluoromethyl substituents. Emphasis is placed on its strategic applications in medicinal chemistry and drug discovery, highlighting its role in the construction of complex pharmacophores. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Introduction: A Key Fluorinated Intermediate

This compound (CAS No. 202664-53-7) is an aryl ketone that has gained significant traction as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure is characterized by an acetophenone core substituted with two key electron-withdrawing groups: a fluorine atom at the 2'-(ortho) position and a trifluoromethyl (CF3) group at the 5'-(meta) position.

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance critical drug properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[3][4] The CF3 group, in particular, is known for its high lipophilicity and metabolic stability, while the ortho-fluoro substituent profoundly influences the molecule's conformational preference and electronic nature.[4][5][6] Consequently, this compound serves as a powerful precursor for creating novel bioactive molecules with tailored pharmacokinetic and pharmacodynamic profiles.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 202664-53-7 | [1][2] |

| Molecular Formula | C₉H₆F₄O | [1][7] |

| Molecular Weight | 206.14 g/mol | [1][7] |

| Appearance | Clear, colourless liquid | [7] |

| Boiling Point | 176.5 ± 35.0 °C at 760 mmHg | [1][7][8] |

| Density | 1.299 - 1.3 g/cm³ | [1][7][8] |

| Flash Point | 64.1 ± 20.1 °C | [7][8] |

| Refractive Index (n20/D) | 1.447 | [7] |

Spectroscopic data is critical for confirming the identity and purity of the compound during and after synthesis. While specific spectra for this exact isomer are not publicly indexed, typical spectroscopic features for related trifluoromethyl and fluoro-substituted acetophenones are well-documented.[9][10] Researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy corresponding to the aromatic protons, acetyl group, trifluoromethyl group, and carbonyl moiety.

Synthesis and Manufacturing

The primary and most industrially relevant method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation .[11][12] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate—in this case, 1-fluoro-4-(trifluoromethyl)benzene—using an acylating agent in the presence of a Lewis acid catalyst.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. equationchemical.com [equationchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 202664-53-7 [amp.chemicalbook.com]

- 8. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 9. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR [m.chemicalbook.com]

- 10. 2-Fluoro-4-(trifluoromethyl)acetophenone [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

A Multi-Technique Approach to the Conformational Analysis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The conformational landscape of substituted aromatic ketones is a cornerstone of modern medicinal chemistry, directly influencing molecular recognition, biological activity, and pharmacokinetic properties. This guide provides a comprehensive analysis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a key structural motif in drug discovery. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Density Functional Theory (DFT) calculations, we elucidate the dominant conformational preferences of this molecule. The findings conclusively demonstrate an overwhelming preference for the s-trans conformation, driven primarily by electrostatic repulsion between the ortho-fluorine and the carbonyl oxygen. This guide details the experimental and computational protocols, explains the causal logic behind methodological choices, and presents a validated framework for conformational analysis applicable to a broad range of fluorinated pharmacophores.

Introduction: The Significance of Conformational Control

In the realm of drug design, the three-dimensional structure of a molecule is paramount. For aryl ketones like this compound, rotation around the single bond connecting the aromatic ring and the carbonyl group gives rise to two principal planar conformers: s-cis and s-trans. The equilibrium between these states dictates the molecule's shape and its ability to interact with biological targets.

The introduction of specific substituents dramatically influences this equilibrium. In the case of this compound, two potent electronic and steric modulators are present:

-

2'-Fluoro (ortho-F): Positioned adjacent to the acetyl group, this highly electronegative atom can exert significant steric and electrostatic influence.

-

5'-Trifluoromethyl (meta-CF₃): A strong electron-withdrawing group, it modifies the electronic properties of the aromatic ring.

Understanding the conformational bias imposed by these groups is crucial for the rational design of new therapeutic agents, as locking a molecule into a single, bioactive conformation can significantly enhance potency and selectivity.[1][2] This guide presents a multi-faceted approach to definitively characterize the conformational landscape of this important building block.

The Integrated Analytical Workflow

A robust conformational analysis relies on the convergence of evidence from multiple, independent techniques. Our approach synergizes experimental observation in both solution and solid states with theoretical calculations, providing a self-validating system.

Caption: Integrated workflow for conformational analysis.

Experimental & Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation

Expertise & Rationale: NMR spectroscopy is the premier technique for determining molecular structure in solution. For fluorinated compounds, the analysis of through-space spin-spin couplings between ¹⁹F and nearby nuclei (¹H or ¹³C) provides definitive proof of spatial proximity, which is a direct consequence of a specific conformation.[2][3] Such couplings are transmitted through space, not through bonds, and are only observed when the interacting nuclei are closer than the sum of their van der Waals radii.[2][4]

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[2]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).

-

¹H NMR: Standard acquisition parameters. Pay close attention to the multiplicity of the acetyl methyl protons (Hα).

-

¹³C NMR: Standard proton-decoupled acquisition. Note the coupling between the acetyl carbon (Cα) and the ortho-fluorine.

-

¹⁹F Decoupling: Perform a ¹H{¹⁹F} experiment (¹⁹F-decoupled ¹H NMR). Irradiating the fluorine nucleus will cause any through-space couplings to Hα to collapse, simplifying the signal and confirming the interaction.[4]

-

-

Data Analysis: Measure the coupling constants, specifically the five-bond coupling between the ortho-fluorine and the acetyl protons (⁵JHα-F) and the four-bond coupling to the acetyl carbon (⁴JCα-F).

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

Expertise & Rationale: X-ray diffraction provides an unambiguous snapshot of the molecule's conformation in the crystalline solid state.[5] It serves as the ultimate validation for the lowest-energy conformer, providing precise bond lengths, bond angles, and the critical dihedral angle between the phenyl ring and the carbonyl group.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refinement process yields an atomic model of the molecule within the crystal lattice.

-

Geometric Analysis: From the refined structure, extract key geometric parameters, most importantly the C(aryl)-C(aryl)-C(carbonyl)-O(carbonyl) dihedral angle, to define the conformation.

Density Functional Theory (DFT): The Theoretical Validation

Expertise & Rationale: DFT calculations provide a powerful theoretical framework to investigate conformational energetics.[4] By modeling the molecule in silico, we can calculate the relative stabilities of all possible conformers and map the energy landscape for rotation around the key C-C bond. The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a well-established and reliable method for achieving accurate geometries and energies for organic molecules.[6][7]

Computational Workflow:

-

Structure Generation: Build the initial 3D structures for both the s-cis and s-trans conformers of this compound.

-